3alpha,17alpha,20alpha,21-Tetrahydroxy-5beta-pregnan-11-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3alpha,17alpha,20alpha,21-Tetrahydroxy-5beta-pregnan-11-one involves multiple hydroxylation steps. The starting material is typically a pregnane derivative, which undergoes hydroxylation at specific positions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3alpha,17alpha,20alpha,21-Tetrahydroxy-5beta-pregnan-11-one can undergo various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes.
Reduction: Conversion to alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product .
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .
Scientific Research Applications
3alpha,17alpha,20alpha,21-Tetrahydroxy-5beta-pregnan-11-one has several scientific research applications:
Chemistry: Used as a reference compound in steroid chemistry studies.
Biology: Studied for its role in steroid hormone biosynthesis.
Medicine: Investigated for potential therapeutic effects in hormone-related disorders.
Mechanism of Action
The compound exerts its effects by interacting with specific enzymes and receptors involved in steroid hormone biosynthesis. It acts as a substrate for enzymes like 3alpha(or 20beta)-Hydroxysteroid dehydrogenase, which catalyze its conversion to other steroid derivatives .
Comparison with Similar Compounds
Similar Compounds
5beta-Pregnane-3alpha,17alpha,20alpha-triol: Another hydroxylated pregnane derivative.
3alpha,17alpha,21-Trihydroxy-5beta-pregnan-20-one: Shares similar hydroxylation patterns.
Uniqueness
3alpha,17alpha,20alpha,21-Tetrahydroxy-5beta-pregnan-11-one is unique due to its specific hydroxylation pattern, which imparts distinct biological and chemical properties .
Properties
IUPAC Name |
17-(1,2-dihydroxyethyl)-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,17-18,22-23,25-26H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXCOSKURGJMQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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